molecular formula C11H13F2N B13622530 3-(2,4-Difluorophenyl)piperidine CAS No. 1044768-67-3

3-(2,4-Difluorophenyl)piperidine

Cat. No.: B13622530
CAS No.: 1044768-67-3
M. Wt: 197.22 g/mol
InChI Key: AYNGMIKWZWTBGI-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of the 2,4-difluorophenyl group adds unique chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)piperidine typically involves the reaction of 2,4-difluorobenzene with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)pyridine
  • 3-(2,4-Difluorophenyl)morpholine
  • 3-(2,4-Difluorophenyl)tetrahydropyridine

Uniqueness

3-(2,4-Difluorophenyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications .

Properties

CAS No.

1044768-67-3

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-(2,4-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

AYNGMIKWZWTBGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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